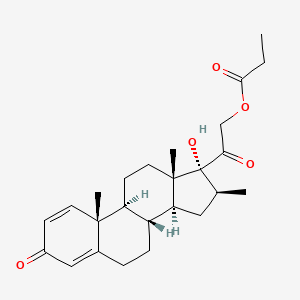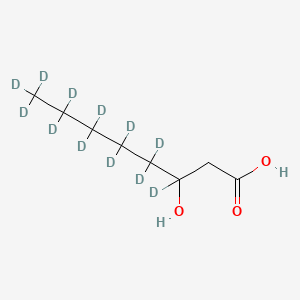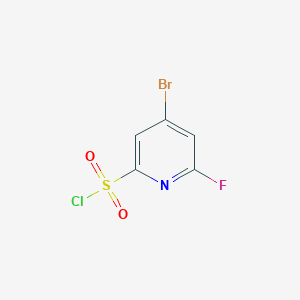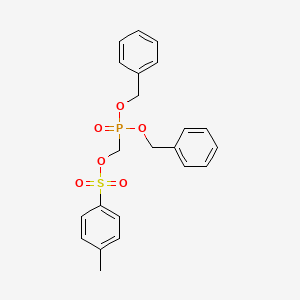![molecular formula C22H30F4O B13442668 [trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene CAS No. 137810-19-6](/img/structure/B13442668.png)
[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene is a complex organic compound characterized by its unique structural features This compound contains a fluorine atom, a propyl group attached to a bicyclohexyl ring, and a trifluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene typically involves multiple steps, including the formation of the bicyclohexyl ring, the introduction of the propyl group, and the attachment of the fluorine and trifluoromethoxy groups. Common synthetic routes may include:
Formation of Bicyclohexyl Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclohexyl ring.
Introduction of Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides and suitable catalysts.
Attachment of Fluorine and Trifluoromethoxy Groups: These groups can be introduced through nucleophilic substitution reactions using fluorinating agents and trifluoromethoxy precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorine and trifluoromethoxy sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and halogenating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
[trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of [trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- trans,trans-4-Propyl-4’-(4-propoxy-2,3-difluorophenyl)bicyclohexyl
- (trans,trans)-4-Propyl-4′-vinyl-1,1′-bi(cyclohexane)
Uniqueness
Compared to similar compounds, [trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties and potential applications. These structural features may enhance its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
137810-19-6 |
|---|---|
Molekularformel |
C22H30F4O |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
2-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C22H30F4O/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-21(20(23)14-19)27-22(24,25)26/h12-18H,2-11H2,1H3 |
InChI-Schlüssel |
KDUUQRLPPVKDSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


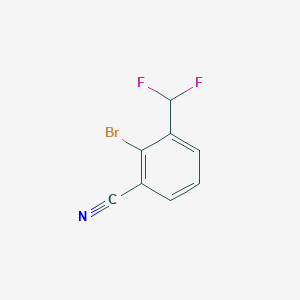


![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)
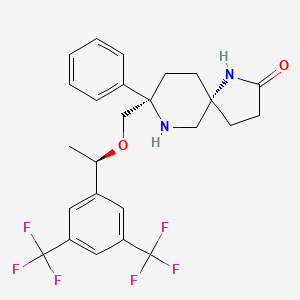
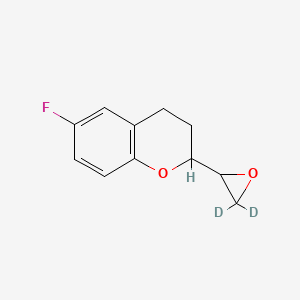
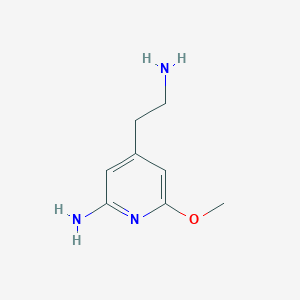
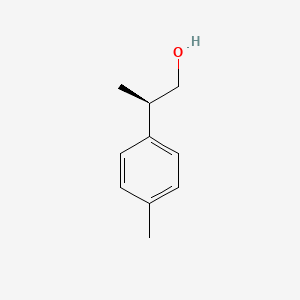
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
